2',5'-Dichloro-3-phenylpropiophenone
Overview
Description
2’,5’-Dichloro-3-phenylpropiophenone is an organic compound with the molecular formula C15H12Cl2O . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 2’,5’-Dichloro-3-phenylpropiophenone consists of 15 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom . The average mass is 279.161 Da and the monoisotopic mass is 278.026520 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of 2’,5’-Dichloro-3-phenylpropiophenone are not fully detailed in the search results. It has a molecular weight of 279.2 g/mol.Scientific Research Applications
Palladium-Catalyzed Arylation Reactions
2-Hydroxy-2-methylpropiophenone, closely related to 2',5'-Dichloro-3-phenylpropiophenone, has been studied in palladium-catalyzed reactions. It undergoes unique multiple arylation via C-C and C-H bond cleavages, leading to the synthesis of complex organic compounds such as 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones. This research indicates potential applications in organic synthesis and pharmaceuticals (Wakui et al., 2004).
Hemoglobin Oxygen Affinity Modulation
Compounds structurally related to this compound have been studied for their ability to modify hemoglobin's oxygen affinity. This research suggests potential therapeutic applications in conditions like ischemia, stroke, and tumor radiotherapy. The compounds' structural relation to antilipidemic agents also indicates possible uses in lipid metabolism regulation (Randad et al., 1991).
Novel Organic Synthesis Pathways
Studies on vinylphosphonium salt-mediated reactions involving compounds similar to this compound resulted in novel organic products. This research broadens the scope of organic synthesis, offering new pathways and methods for creating diverse organic compounds (Yavari et al., 2006).
Development of Novel Phthalocyanines
Research involving 4,5-Dichloro-1,2-dicyanobenzene, related to this compound, led to the synthesis of octasubstituted phthalocyanines. These findings have implications for the development of materials with specific optical, electronic, or catalytic properties (Wöhrle et al., 1993).
Corrosion Inhibition
A study on 3-phenyl-2-propyn-1-ol, which is chemically akin to this compound, demonstrated its efficacy in mitigating steel corrosion in acidic solutions. This suggests potential applications in corrosion prevention and materials science (Growcock & Lopp, 1988).
Mechanism of Action
The mechanism of action of 2’,5’-Dichloro-3-phenylpropiophenone is not specified in the search results. As it is primarily used for research purposes, its mechanism of action would depend on the specific context of the research.
Safety and Hazards
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-3-phenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O/c16-12-7-8-14(17)13(10-12)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQKSSZMWDQIHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643994 | |
Record name | 1-(2,5-Dichlorophenyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-81-3 | |
Record name | 1-(2,5-Dichlorophenyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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